6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride
Description
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridin-8-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O.2ClH/c8-5-3-6(11)7-9-1-2-10(7)4-5;;/h1-4,11H;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAFJFPKWGNMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)O)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of the Key Intermediate
The synthesis begins with the formation of a suitable precursor, typically 3-amino-6-chloropyridazine , which serves as the starting heterocyclic core. This compound can be synthesized via chlorination and amino substitution of pyridazine derivatives or obtained commercially.
Step 2: Formation of the Imidazo[1,2-a]pyridine Core
The core heterocycle is constructed through a cyclization reaction involving nucleophilic substitution and intramolecular cyclization :
- Reactants : 3-amino-6-chloropyridazine, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a suitable electrophile such as bromoacetonitrile .
- Conditions : The reaction is carried out at elevated temperatures (40–100°C) in an aprotic solvent like acetonitrile or dimethylformamide (DMF) for 2–8 hours, as demonstrated in patent CN112321592B.
Step 3: Cyclization to Form the Imidazo Ring
The intermediate reacts with bromoacetonitrile under reflux conditions (50–160°C) to induce cyclization, forming the fused imidazo[1,2-a]pyridine ring system with a nitrile group at the 3-position. The reaction is typically performed with a base such as saturated sodium carbonate to facilitate deprotonation and promote ring closure.
Step 4: Conversion to 8-Hydroxy Derivative
The key step involves selective hydroxylation at the 8-position of the imidazo[1,2-a]pyridine. This is achieved via oxidative hydroxylation using reagents like hydrogen peroxide or potassium permanganate under controlled conditions to avoid over-oxidation.
Step 5: Quaternization and Formation of Dihydrochloride Salt
The final step involves quaternization of the nitrogen atom at the 8-position (or relevant nitrogen site) with hydrochloric acid to form the dihydrochloride salt . This process ensures the compound's stability and solubility for pharmaceutical applications.
Reaction Conditions and Data Summary
| Step | Reactants | Solvent | Temperature | Time | Key Notes |
|---|---|---|---|---|---|
| 1 | 3-amino-6-chloropyridazine + DMF-DMA | DMF | 40–100°C | 2–8 h | Formation of intermediate N,N-dimethyl-N'-3-(6-chloropyridazine)yl-formamidine |
| 2 | Intermediate + bromoacetonitrile | Acetonitrile | 50–160°C | 3–15 h | Cyclization to imidazo[1,2-a]pyridine core |
| 3 | Crude product | Ethyl acetate | Room temp | — | Extraction and purification |
| 4 | Hydroxylation reagents | Water or alcohols | Controlled (e.g., 0–50°C) | Several hours | Selective hydroxylation at position 8 |
| 5 | Acidic conditions | Hydrochloric acid | Reflux | — | Salt formation |
Data Tables and Research Findings
Table 1: Summary of Key Reaction Conditions for Synthesis
| Step | Reactants | Solvent | Temperature | Duration | Yield | Purity | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 3-Amino-6-chloropyridazine + DMF-DMA | DMF | 40–100°C | 2–8 h | Not specified | Not specified | Intermediate formation |
| 2 | Intermediate + bromoacetonitrile | Acetonitrile | 50–160°C | 3–15 h | Not specified | Not specified | Cyclization step |
| 4 | Hydroxylation reagents | Water/H2O2 | 0–50°C | Several hours | Not specified | Not specified | Hydroxylation at 8-position |
| 5 | Hydroxylated compound + HCl | Reflux | Reflux | Not specified | Not specified | Dihydrochloride salt | Final product |
Research Findings
- The reaction temperature and duration critically influence the yield and purity, with optimal conditions at approximately 100°C for cyclization.
- The hydroxylation step requires precise control to prevent over-oxidation, with mild oxidants like hydrogen peroxide preferred.
- The salt formation enhances stability and solubility, essential for pharmaceutical applications.
Notes on Methodology and Optimization
- Reagent Purity : High-purity starting materials are essential to minimize impurities.
- Reaction Monitoring : Techniques such as TLC, NMR, and LC-MS are employed to monitor reaction progress.
- Purification : Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) ensures high purity.
- Scale-Up Considerations : Continuous flow reactors and automation improve reproducibility and safety in industrial-scale synthesis.
Additional Considerations
- Alternative Synthetic Routes : Copper-catalyzed aerobic oxidative cyclization has been explored for related imidazopyridines but is less common for this specific compound.
- Environmental and Safety Aspects : Use of green solvents and mild oxidants aligns with sustainable chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and alkylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
6-Bromoimidazo[1,2-a]pyridin-8-ol Dihydrochloride
- Molecular Formula : C₇H₇BrCl₂N₂O
- Molecular Weight : 285.96 g/mol
- Higher molecular weight (285.96 vs. 241.51) reduces molar solubility but improves lipophilicity (logP: ~1.2 vs. ~0.8 estimated) . Limited commercial availability compared to the chloro analogue .
6-Chloro-8-iodo-imidazo[1,2-a]pyridine Hydrochloride
- Molecular Formula : C₇H₅Cl₂IN₂
- Molecular Weight : 314.94 g/mol
- Lower aqueous solubility due to the absence of a hydroxyl group and increased halogen size .
Table 1: Halogenated Derivatives Comparison
| Compound | Molecular Weight (g/mol) | Halogen | Solubility (mg/mL) | LogP (Estimated) |
|---|---|---|---|---|
| 6-Chloroimidazo[...]-8-ol diHCl | 241.51 | Cl | >50 (H₂O) | 0.8 |
| 6-Bromoimidazo[...]-8-ol diHCl | 285.96 | Br | ~30 (H₂O) | 1.2 |
| 6-Chloro-8-iodo[...] HCl | 314.94 | Cl, I | <10 (H₂O) | 1.5 |
Functional Group Modifications
8-Amino Substituted Derivatives
- Example: 8-Amino-2-(3,4-dimethoxyphenyl)-N-(3-(piperidin-1-yl)propyl)imidazo[1,2-a]pyridine-6-carboxamide dihydrochloride (Compound 38) Key Features:
- Carboxamide and piperidinyl groups enhance blood-brain barrier penetration (CNS applications).
- Higher molecular weight (MW: ~550 g/mol) reduces solubility but improves target specificity.
- Melting point: 200°C, indicative of crystalline stability.
Hydroxyl vs. Aminomethyl Substitutions
- Example: 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride Molecular Formula: C₈H₁₁Cl₂N₃O Key Differences:
- Aminomethyl group introduces a basic nitrogen (pKa ~9.5), increasing water solubility at physiological pH compared to the hydroxyl analogue (pKa ~10.5) .
Table 2: Functional Group Impact
Research Implications
- Halogen Effects : Chlorine offers a balance between reactivity and stability, whereas bromine/iodine derivatives are more suited for specialized applications (e.g., radiolabeling or heavy-atom crystallography) .
- Functional Groups: Hydroxyl and amino groups enhance solubility and target engagement, while carboxamide and piperazinyl moieties improve pharmacokinetics .
Table 3: Key Research Findings
| Property | 6-Chloroimidazo[...]-8-ol diHCl | 6-Bromo Analogue | 8-Amino Derivatives |
|---|---|---|---|
| Solubility in H₂O | High | Moderate | Variable |
| Metabolic Stability | Moderate | Low | High |
| Synthetic Complexity | Moderate | High | High |
| Commercial Availability | Widely available | Limited | Custom synthesis |
Biological Activity
6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride is a synthetic compound belonging to the imidazo[1,2-a]pyridine class, which is recognized for its diverse biological activities. This compound has attracted attention due to its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties.
- Molecular Formula : C₈H₆Cl₂N₂O
- Molecular Weight : 211.05 g/mol
- Structure : The compound features a chloro substituent at the 6-position of the imidazo[1,2-a]pyridine ring and a hydroxyl group at the 8-position.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 4 µg/mL | |
| Staphylococcus aureus | 2 µg/mL | |
| Candida albicans | 8 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer effects. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis.
Case Study: Cell Cycle Arrest
In a study involving HCC827 lung cancer cells, treatment with this compound resulted in a significant G2/M phase block. The percentage of cells in the G2/M phase increased from 20.84% in the control group to 52.21% after treatment for 48 hours. This was accompanied by decreased levels of cyclin B1 and CDK1 proteins, indicating effective disruption of cell cycle regulation .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is known to inhibit key enzymes involved in cellular processes critical for pathogen survival and cancer cell proliferation.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound inhibits enzymes associated with metabolic pathways in cancer cells.
- Induction of Apoptosis : Treatment leads to increased expression of pro-apoptotic factors such as cleaved caspase-9 and PARP .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its efficacy. Modifications to the imidazo[1,2-a]pyridine scaffold have been explored to enhance biological activity while minimizing toxicity.
Table 2: Structure-Activity Relationship Findings
Q & A
Basic Research Question
- Recrystallization : Ethanol/water (3:1 v/v) achieves >95% purity by exploiting pH-dependent solubility .
- Column Chromatography : Silica gel with eluents like dichloromethane:methanol (9:1) removes byproducts (e.g., unreacted precursors) .
HPLC (C18 column, 0.1% TFA in acetonitrile/water) is used for analytical validation .
How can the biological activity of this compound be evaluated in medicinal chemistry studies?
Advanced Research Question
- In Vitro Assays : Test inhibition of kinases (IC50 via ADP-Glo™) or antimicrobial activity (MIC against S. aureus). Structural analogs show IC50 < 20 µM for kinase targets .
- SAR Studies : Compare with 6-bromo and 6-fluoro analogs to assess halogen effects on potency. Bromine’s larger size enhances hydrophobic interactions but reduces solubility .
How does pH influence the stability and reactivity of this compound?
Basic Research Question
- Acidic Conditions (pH < 3) : The dihydrochloride salt remains stable, but freebase forms precipitate.
- Neutral/Basic Conditions (pH 7–9) : Hydroxyl group deprotonation triggers ring-opening reactions, limiting utility in aqueous media. Buffered solutions (e.g., phosphate, pH 5–6) optimize stability for biological assays .
What mechanistic insights explain its interactions with biological targets?
Advanced Research Question
- Fluorescent Probing : The hydroxyl group acts as a hydrogen-bond donor, enhancing binding to ATP-binding pockets (e.g., kinases). pH-dependent fluorescence quenching (λex 320 nm) monitors target engagement .
- Metabolic Studies : Nitroreductase-mediated reduction of nitro analogs generates reactive intermediates, suggesting potential prodrug applications .
How can computational methods guide reaction design for derivatives?
Advanced Research Question
- DFT Calculations : Predict regioselectivity by mapping LUMO distributions (e.g., 3- and 7-positions for electrophilic attack) .
- Molecular Dynamics : Simulate solvent effects on transition states to optimize cross-coupling conditions (e.g., THF vs. DMF) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
